Methyl 1,6-dimethoxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,6-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H14O4. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two methoxy groups and a carboxylate ester group attached to a naphthalene ring, making it a versatile molecule for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,6-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 1,6-dimethoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,6-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1,6-dimethoxynaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 1,6-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,6-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Menadione (2-methyl-1,4-naphthoquinone): A synthetic naphthoquinone with vitamin K activity.
1,4-Dimethoxynaphthalene: A naphthalene derivative with similar structural features but different functional groups
Uniqueness: Methyl 1,6-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
827320-09-2 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 1,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-5-7-11-9(8-10)4-6-12(13(11)17-2)14(15)18-3/h4-8H,1-3H3 |
InChI Key |
LZWYNTXBLAOMGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.